7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid
Description
7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thienopyridine core with a chlorine substituent at position 7 and a carboxylic acid group at position 2. Its molecular formula is C₈H₄ClNO₂S, with a molecular weight of 213.64 g/mol and a CAS number of 596793-57-6 . The compound’s structure combines aromatic thiophene and pyridine rings, contributing to its unique electronic properties and reactivity. It is commercially available at high purity (≥95%) and has been utilized in medicinal chemistry, particularly as a precursor in synthesizing ubiquitin-specific protease 13 (USP13) inhibitors for neurodegenerative disease research .
Properties
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-4-1-2-10-5-3-6(8(11)12)13-7(4)5/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACQHLMJJRQAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460906 | |
| Record name | 7-chlorothieno[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596793-57-6 | |
| Record name | 7-chlorothieno[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chlorothieno[3,2-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthesis from 7-Chlorothieno[3,2-b]pyridine Precursors
A common approach involves starting with 7-chlorothieno[3,2-b]pyridine, which can be functionalized at the 2-position. The chlorinated thienopyridine core is synthesized via cyclization reactions involving thiophene and pyridine building blocks, followed by chlorination at the 7-position.
Oxidative Carboxylation of 7-Chlorothieno[3,2-b]pyridine
The carboxylic acid group at the 2-position can be introduced by oxidation of the corresponding methyl or aminomethyl derivatives. A notable method involves the use of sodium hypochlorite (NaOCl) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, which proceeds regio- and stereoselectively to yield carboxylic acid derivatives. Although this study focuses on a closely related thienopyridine isomer, the oxidative methodology is adaptable to 7-chlorothieno[3,2-b]pyridine systems.
Oxidation Procedure Summary:
| Method | Solvent | Oxidant | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | 1,4-Dioxane | 10% aq. NaOCl | 3–8 h | 37–55 | Direct oxidation at room temperature, followed by precipitation and purification |
| B | CH2Cl2 + TEBAC | 10% aq. NaOCl | 4–10 h | 43–64 | Phase transfer catalysis to enhance yield and selectivity |
| C | Ethanol | 10% aq. NaOCl | 6–9 h | 37–55 | Alternative solvent system with similar yields |
These methods involve stirring the substrate with sodium hypochlorite under mild conditions, followed by workup involving water addition, filtration, and chromatographic purification.
Carboxylation via Substituted Intermediates
Another approach involves preparing substituted intermediates such as [2-(7-chloro-thieno[3,2-b]pyridin-2-yl)-thiazol-4-yl]-methanol, which can be further oxidized or converted into carboxylic acid derivatives through standard oxidation or hydrolysis reactions.
Research Findings and Analysis
- The oxidation of thienopyridine derivatives with sodium hypochlorite is highly regioselective and can be tuned by solvent choice and catalysts, affecting yield and purity.
- Protecting groups such as alkyl or aryl esters are used to stabilize the carboxylic acid functionality during multi-step syntheses.
- The chlorination step at the 7-position is crucial and must be performed under controlled conditions to avoid substitution at undesired positions.
- Purification typically involves crystallization or flash chromatography, with yields ranging from moderate to good (37–64%) depending on the method.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[3,2-b]pyridine derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis:
7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing drugs targeting neurological disorders and certain cancers.
Case Study: Cancer Treatment
Research indicates that derivatives of this compound can inhibit receptor tyrosine kinases involved in cancer proliferation. For instance, compounds derived from it have shown efficacy in treating hyperproliferative diseases such as breast and lung cancers due to their ability to modulate pathways associated with tumor growth .
Agricultural Chemicals
Use in Agrochemical Formulations:
This compound is also utilized in formulating effective herbicides and pesticides. Its properties help enhance crop yields while minimizing environmental impact. The incorporation of this compound into agrochemicals has been shown to improve the efficacy of these products significantly .
Table: Agrochemical Applications
| Product Type | Application | Benefit |
|---|---|---|
| Herbicides | Target specific weed species | Reduced crop competition |
| Pesticides | Control pest populations | Increased crop health |
Material Science
Development of Advanced Materials:
In material science, this compound is explored for its potential in creating conductive polymers. These materials are essential for electronics and sensor applications due to their unique electrical properties .
Biological Research
Study of Biological Systems:
Researchers utilize this compound to investigate its effects on various biological systems. It aids in understanding cellular processes and disease mechanisms, particularly in the context of cancer biology and neurobiology .
Chemical Synthesis
Versatile Building Block:
The compound acts as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently. Its structural features enable diverse chemical reactions that are pivotal in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thienopyridine Carboxylic Acid Derivatives
Key Observations :
- Positional Isomerism : The placement of chlorine and carboxylic acid groups directly affects reactivity. For example, 5-chloro derivatives exhibit higher polarity due to the proximity of substituents, enhancing solubility in polar solvents .
- Ring Fusion Differences: Compounds like 7-chlorothieno[2,3-c]pyridine-2-carboxylic acid feature a thieno[2,3-c]pyridine core, altering π-π stacking interactions compared to the [3,2-b] fusion .
Heteroatom Substitution: Thiophene vs. Furan
Table 2: Thienopyridine vs. Furopyridine Derivatives
Key Observations :
- Electronic Effects: The sulfur atom in thienopyridines increases electron-richness compared to oxygen-containing furopyridines, influencing redox behavior and binding affinity in biological systems .
- Stability: Thienopyridines generally exhibit higher thermal stability, as evidenced by melting points (e.g., thieno[2,3-b]pyridine-2-carboxylic acid melts at 293–294°C ).
Biological Activity
7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and its role as a scaffold for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 227.67 g/mol. The compound features a thieno-pyridine structure with a chlorine substituent at the 7-position and a carboxylic acid group at the 2-position. These characteristics contribute to its reactivity and biological activity.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties . Studies have shown that these compounds can affect cell cycle regulation and induce apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values indicative of their potency in inhibiting tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 (breast) | 15 | Induces apoptosis |
| Derivative B | HeLa (cervical) | 10 | Cell cycle arrest |
| Derivative C | A549 (lung) | 20 | Inhibits proliferation |
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, preliminary studies suggest that it interacts with specific biological targets such as enzymes or receptors involved in cancer progression. Its ability to selectively bind to these targets enhances its potential as a lead compound in drug development.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Apoptosis Induction : A recent study demonstrated that derivatives of this compound could significantly induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
- Cell Cycle Regulation : Another investigation highlighted the ability of these compounds to arrest the cell cycle at the G1 phase in HeLa cells, leading to decreased cell proliferation.
- In Vivo Efficacy : In animal models, compounds derived from this compound showed promising results in reducing tumor size without significant toxicity, indicating their potential for therapeutic applications.
Q & A
Q. Table 1: Synthetic Routes Comparison
| Method | Key Steps | Catalysts/Solvents | Reference |
|---|---|---|---|
| Cyclization of precursors | Halogenation, ring closure | DMF, Pd catalysts | |
| Buchwald-Hartwig coupling | C–N cross-coupling, ester hydrolysis | Pd(dba)₂, DMF/THF |
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : H/C NMR resolves aromatic proton environments and confirms substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (C₈H₄ClNO₂S, MW 213.64) and detects impurities .
- X-ray diffraction (XRD) : Resolves crystal packing and confirms regiochemistry .
- HPLC-PDA : Quantifies purity (>97%) and identifies degradation products .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. anticancer effects)?
Answer: Contradictions arise from assay variability or off-target interactions. Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) .
- Structural analogs : Compare activity of 7-chloro derivatives with 3-chloro isomers to isolate positional effects .
- Proteomic profiling : Identify unintended targets via affinity pulldown-MS .
Advanced: What mechanistic insights exist for its enzyme inhibition, and how are binding modes studied?
Answer: Computational and experimental approaches are combined:
- Molecular docking : Predicts interactions with ATP-binding pockets (e.g., DNA gyrase) using AutoDock Vina .
- Kinetic assays : Measure values to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis studies : Validate key residues (e.g., Thr165 in kinase domains) critical for binding .
Advanced: How do reaction conditions influence byproduct formation during synthesis?
Answer: Byproducts (e.g., dechlorinated analogs) form under suboptimal conditions:
- Chlorine retention : Use inert atmospheres (N₂/Ar) to prevent dehalogenation .
- Acid hydrolysis : Controlled pH (<3) during ester-to-acid conversion minimizes decarboxylation .
- TLC monitoring : Track reaction progress to terminate before side reactions dominate .
Advanced: What computational tools predict its stability and reactivity in biological systems?
Answer:
- DFT calculations : Predict electrophilic sites prone to nucleophilic attack (e.g., C7-Cl bond) .
- ADMET prediction : SwissADME estimates metabolic stability (CYP450 interactions) and bioavailability .
- Molecular dynamics (MD) : Simulate solvation effects and protein-ligand stability over time .
Advanced: How does positional isomerism (e.g., 3-Cl vs. 7-Cl) impact biological activity?
Answer: Regiochemistry alters electronic properties and target affinity:
- Electron-withdrawing effects : 7-Cl enhances acidity of the carboxylic acid, improving membrane permeability .
- Steric hindrance : 3-Cl derivatives show reduced kinase inhibition due to clashes in hydrophobic pockets .
- Comparative SAR : Test analogs in parallel to map structure-activity relationships .
Advanced: What strategies improve compound stability during storage and handling?
Answer:
- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .
- Light protection : Amber vials reduce photodegradation of the thienopyridine core .
- Buffered solutions : Use pH 7.4 PBS for in vitro assays to maintain solubility and integrity .
Advanced: How can researchers validate its role in modulating oxidative stress pathways?
Answer:
- ROS detection assays : Use DCFH-DA probes in cell lines to quantify reactive oxygen species (ROS) .
- Nrf2 pathway analysis : Western blotting for Nrf2 nuclear translocation confirms antioxidant response activation .
- Glutathione depletion assays : Measure GSH/GSSG ratios to assess redox imbalance .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
